3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid
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Overview
Description
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes bromine, chlorine, and benzoic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and reagents. The production is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid has numerous applications in scientific
Properties
Molecular Formula |
C15H9BrCl2N2O3S |
---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
3-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C15H9BrCl2N2O3S/c16-8-2-4-10(17)9(6-8)13(21)20-15(24)19-12-5-7(14(22)23)1-3-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
ZRDQNQZBTLQDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)Cl |
Origin of Product |
United States |
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